
2,3-Dimethylcyclobutane-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dimethylcyclobutane-1-thiol is an organic compound featuring a cyclobutane ring substituted with two methyl groups at the 2 and 3 positions and a thiol group at the 1 position. This compound is part of the cycloalkane family, which is characterized by a ring structure composed of carbon atoms. The presence of the thiol group imparts unique chemical properties to this compound, making it of interest in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethylcyclobutane-1-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2,3-dimethyl-1,4-dibromobutane with sodium hydrosulfide. The reaction proceeds via a nucleophilic substitution mechanism, where the bromine atoms are replaced by the thiol group, forming the desired cyclobutane ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction pathways can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethylcyclobutane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding alkanes.
Substitution: Various substituted cyclobutane derivatives.
Scientific Research Applications
2,3-Dimethylcyclobutane-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-Dimethylcyclobutane-1-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions. The compound’s unique structure also allows it to participate in specific chemical reactions, contributing to its overall effects.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethylcyclobutane-1-thiol
- Cyclobutane-1-thiol
- 2-Methylcyclobutane-1-thiol
Uniqueness
2,3-Dimethylcyclobutane-1-thiol is unique due to the specific positioning of its methyl groups and thiol group. This configuration imparts distinct chemical properties, such as reactivity and stability, which differentiate it from other similar compounds. The presence of two methyl groups at the 2 and 3 positions also influences the compound’s steric and electronic characteristics, making it a valuable compound in various applications.
Properties
Molecular Formula |
C6H12S |
|---|---|
Molecular Weight |
116.23 g/mol |
IUPAC Name |
2,3-dimethylcyclobutane-1-thiol |
InChI |
InChI=1S/C6H12S/c1-4-3-6(7)5(4)2/h4-7H,3H2,1-2H3 |
InChI Key |
AWCLPAJNFWAQNC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C1C)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


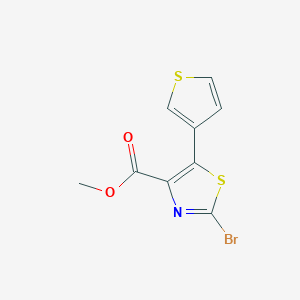
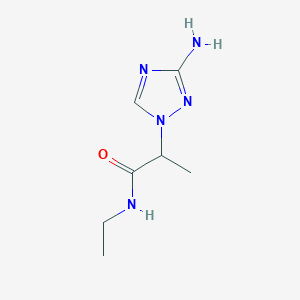
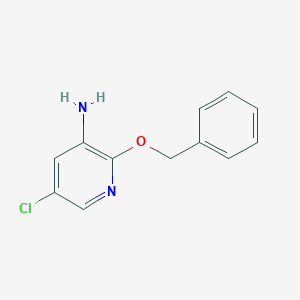
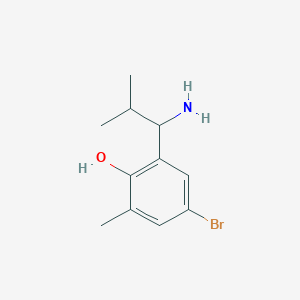



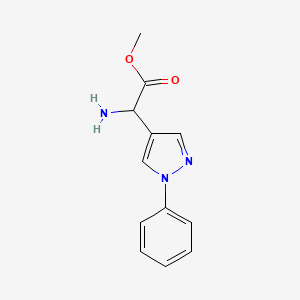


![2-Amino-1-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-one](/img/structure/B13312366.png)
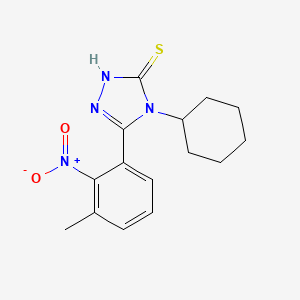
![8-Ethyl-3-oxa-1,8-diazaspiro[4.5]dec-1-en-2-amine](/img/structure/B13312390.png)
![2-[3-(Trifluoromethyl)phenyl]propan-1-amine](/img/structure/B13312398.png)
